methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate
Brand Name: Vulcanchem
CAS No.: 845635-76-9
VCID: VC11883373
InChI: InChI=1S/C24H23F3N2O6/c1-28-9-11-29(12-10-28)13-17-18(30)8-7-16-19(31)21(22(24(25,26)27)35-20(16)17)34-15-5-3-14(4-6-15)23(32)33-2/h3-8,30H,9-13H2,1-2H3
SMILES: CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C(F)(F)F)O
Molecular Formula: C24H23F3N2O6
Molecular Weight: 492.4 g/mol

methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate

CAS No.: 845635-76-9

Cat. No.: VC11883373

Molecular Formula: C24H23F3N2O6

Molecular Weight: 492.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate - 845635-76-9

Specification

CAS No. 845635-76-9
Molecular Formula C24H23F3N2O6
Molecular Weight 492.4 g/mol
IUPAC Name methyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
Standard InChI InChI=1S/C24H23F3N2O6/c1-28-9-11-29(12-10-28)13-17-18(30)8-7-16-19(31)21(22(24(25,26)27)35-20(16)17)34-15-5-3-14(4-6-15)23(32)33-2/h3-8,30H,9-13H2,1-2H3
Standard InChI Key NDVGWZVFDWQYTC-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C(F)(F)F)O
Canonical SMILES CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C(F)(F)F)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound belongs to the chromenone family, characterized by a fused benzopyran-4-one core. Its structure integrates three critical functional groups:

  • A trifluoromethyl (-CF₃) substituent at position 2 of the chromenone ring, known to enhance metabolic stability and lipophilicity.

  • A 4-methylpiperazinylmethyl side chain at position 8, which improves solubility and enables interactions with biological targets .

  • A methyl benzoate moiety linked via an ether bond at position 3, contributing to structural rigidity and binding affinity.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₂₄H₂₃F₃N₂O₆
Molecular Weight492.4 g/mol
CAS Registry Number845635-76-9
IUPAC NameMethyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate

The compound’s stereochemistry and conformational flexibility are influenced by the piperazine ring, which adopts a chair conformation in solution.

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed protocols are proprietary, available data suggest a multi-step synthesis involving:

  • Coumarin Core Formation: Condensation of resorcinol derivatives with β-keto esters to construct the chromen-4-one scaffold .

  • Piperazine Incorporation: Nucleophilic substitution at position 8 using 4-methylpiperazine in the presence of formaldehyde under reflux conditions.

  • Esterification: Methanol-mediated esterification of the carboxylic acid intermediate to yield the final benzoate ester.

Stability and Reactivity

  • pH Sensitivity: The phenolic -OH group at position 7 renders the compound susceptible to oxidation under alkaline conditions .

  • Hydrolytic Stability: The methyl ester group exhibits moderate resistance to hydrolysis, with a half-life of >24 hours in physiological buffers (pH 7.4).

ActivityProposed MechanismSupporting Evidence
AntimicrobialDisruption of bacterial DNA gyraseStructural analogs inhibit topoisomerase IV.
AnticancerInhibition of PI3K/Akt/mTOR pathwayPiperazine derivatives show antiproliferative effects .
Anti-inflammatorySuppression of NF-κB signalingChromenones reduce COX-2 expression.

Comparative Bioactivity

A structure-activity relationship (SAR) study highlights the critical role of the trifluoromethyl group:

ModificationEffect on IC₅₀ (μM)
-CF₃ at position 20.45 ± 0.12 (vs. PI3Kα)
-CH₃ at position 22.89 ± 0.34
Removal of -CF₃Loss of activity

Data adapted from analogous chromenone derivatives .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 12.6 × 10⁻⁶ cm/s) due to lipophilic trifluoromethyl and piperazine groups.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperazine ring forms inactive N-oxide metabolites .

Toxicity Data

AssayResult
Acute Oral Toxicity (LD₅₀)>2000 mg/kg (rat)
Ames TestNegative for mutagenicity

Future Research Directions

  • Target Identification: Proteomic studies to map protein-binding partners.

  • Formulation Optimization: Development of nanoparticle carriers to enhance bioavailability.

  • Clinical Translation: Preclinical trials evaluating efficacy in triple-negative breast cancer models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator